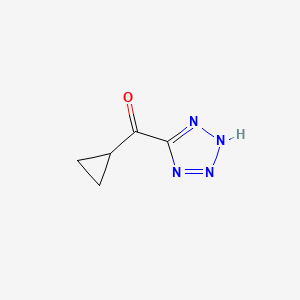

Cyclopropyl(1H-tetrazol-5-YL)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl(2H-tetrazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c10-4(3-1-2-3)5-6-8-9-7-5/h3H,1-2H2,(H,6,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSQFYZURMYNNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Importance of the Cyclopropyl Moiety in Molecular Design and Synthesis

The cyclopropyl (B3062369) group, a three-membered carbocycle, is the smallest possible cycloalkane. ontosight.ai Despite its simple composition, it is a highly valuable and frequently used structural unit in medicinal chemistry and organic synthesis. iris-biotech.denih.govsemanticscholar.org Its incorporation into a molecule can profoundly influence its chemical and biological properties, including potency, metabolic stability, and receptor binding affinity. nih.govacs.org Over the last decade, a significant number of new chemical entities approved by the FDA have contained a cyclopropyl ring, highlighting its importance in modern drug design. scientificupdate.com

Stereochemical and Conformational Rigidity Imparted by the Cyclopropyl Ring

The defining characteristic of the cyclopropyl ring is its rigid, planar geometry, a direct result of its three-carbon structure. nih.govlibretexts.org This rigidity severely restricts conformational freedom, a desirable trait in molecular design. By locking a portion of a molecule into a well-defined orientation, the cyclopropyl group can reduce the entropic penalty associated with binding to a biological target, potentially increasing potency. iris-biotech.denih.gov

The ring's structure is highly strained due to its internal C-C-C bond angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. ontosight.aifiveable.melibretexts.org This angle strain, combined with the torsional strain from eclipsed C-H bonds, makes the ring more reactive than larger cycloalkanes. libretexts.org The bonding in cyclopropane (B1198618) is often described using the concept of "bent bonds," where the electron density is concentrated outside the direct line between the carbon nuclei, giving the C-C bonds partial π-character. nih.govlibretexts.orgwikipedia.org This unique electronic nature and conformational rigidity make the cyclopropyl group a powerful tool for controlling molecular shape and reactivity. iris-biotech.de

Table 2: Comparison of Ring Strain in Small Cycloalkanes

| Cycloalkane | Number of Carbons | Internal Bond Angle | Total Ring Strain (kJ/mol) | Reference |

|---|---|---|---|---|

| Cyclopropane | 3 | 60° | 115 | libretexts.org |

| Cyclobutane | 4 | ~88° (puckered) | 110 | libretexts.org |

| Cyclopentane (B165970) | 5 | ~105° (puckered) | 26 | libretexts.org |

Cyclopropyl Group as a Key Structural Motif in Synthetic Methodologies

The cyclopropyl group is not only a desirable feature in final target molecules but also a versatile building block in organic synthesis. otago.ac.nz Its inherent ring strain can be harnessed to drive a variety of chemical transformations, particularly ring-opening reactions that provide access to more complex acyclic structures. ontosight.aifiveable.me The synthesis of the cyclopropyl ring itself is a well-established area of organic chemistry, with numerous reliable methods for its construction. These methodologies allow for the strategic installation of the cyclopropyl motif at various stages of a synthetic sequence.

The introduction of this moiety can be achieved through several classic and modern synthetic reactions. Furthermore, a wide range of simple, commercially available building blocks containing a cyclopropyl group, such as cyclopropylamine (B47189) and cyclopropanecarbonyl chloride, facilitate its incorporation into larger molecules. thieme-connect.com

Table 3: Common Synthetic Methods for Introducing a Cyclopropyl Moiety

| Method | Brief Description | Reference |

|---|---|---|

| Simmons-Smith Reaction | Reaction of an alkene with diiodomethane (B129776) and a zinc-copper couple to form a cyclopropane. | thieme-connect.com |

| Corey-Chaykovsky Reaction | Reaction of a carbonyl compound with a sulfur ylide to form an epoxide, or an α,β-unsaturated carbonyl to form a cyclopropane. | thieme-connect.com |

| Catalytic Cyclopropanation | Transition-metal catalyzed reaction of an alkene with a diazo compound. | thieme-connect.com |

| Kulinkovich Reaction | Reaction of an ester with a Grignard reagent in the presence of a titanium catalyst. | thieme-connect.com |

| Use of Building Blocks | Incorporation of pre-formed cyclopropyl units (e.g., cyclopropylamine, cyclopropylmagnesium bromide) via standard coupling or substitution reactions. | thieme-connect.com |

Conceptual Framework: Synergy of Tetrazole and Cyclopropyl in a Methanone Scaffold

Overview of Research Trajectories and Academic Significance

The academic and industrial interest in this compound and its analogues stems from the strategic combination of its chemical moieties. Research trajectories involving this scaffold are primarily directed towards medicinal chemistry, materials science, and synthetic methodology development.

Research Trajectories:

Medicinal Chemistry and Drug Discovery: The foremost research trajectory is the exploration of this scaffold in drug discovery. The tetrazole ring is a critical pharmacophore, recognized for its ability to mimic the carboxylic acid group, which is crucial for interacting with many biological targets. tandfonline.com This bioisosteric replacement can enhance metabolic stability, improve lipophilicity, and increase bioavailability. hilarispublisher.com The cyclopropyl group is frequently incorporated into drug candidates to introduce conformational rigidity, which can lead to higher binding affinity and selectivity for a target receptor. iris-biotech.denih.gov It also often improves metabolic stability by blocking sites susceptible to oxidative metabolism. scientificupdate.comhyphadiscovery.com The combination of these two groups, as seen in this compound, creates a foundational structure for developing novel therapeutic agents across various disease areas, including cancer, inflammation, and infectious diseases. bohrium.comnih.gov

Synthetic Intermediates: A significant area of research focuses on using cyclopropyl ketones and tetrazolyl ketones as versatile building blocks in organic synthesis. The ketone functionality in this compound is a key reactive site, allowing for a wide array of chemical transformations. It can be readily converted into alcohols, amines, alkenes, or more complex heterocyclic systems, enabling the generation of large, diverse chemical libraries for high-throughput screening. nbinno.com Research in this area aims to develop efficient and novel synthetic routes to access and further functionalize such scaffolds. beilstein-journals.org For example, alkyl cyclopropyl ketones are increasingly used in catalytic formal [3+2] cycloadditions to create complex, sp³-rich products that are desirable in drug discovery. researchgate.netacs.org

Materials Science: The high nitrogen content and thermal stability of the tetrazole ring make its derivatives candidates for high-energy-density materials, such as explosives or propellants. mdpi.comnih.gov Research in this trajectory would investigate the energetic properties of compounds derived from the this compound core.

Academic Significance:

The academic significance of this compound lies in its role as a model system for studying the interplay of its distinct functional groups and as a platform for chemical innovation.

Scaffold for Bioactive Agents: The primary academic interest is its potential as a privileged scaffold in medicinal chemistry. The tetrazole ring is present in numerous FDA-approved drugs, including the antihypertensive medication Losartan and the antibiotic Cefazolin. tandfonline.comresearchgate.net The cyclopropyl group is also a feature of many approved drugs, valued for its positive impact on pharmacological profiles. scientificupdate.comresearchgate.net The academic community is focused on synthesizing and evaluating libraries of derivatives to explore structure-activity relationships (SAR) and identify new lead compounds.

Probing Chemical Reactivity: The molecule's structure, featuring a strained cyclopropane (B1198618) ring adjacent to an electron-rich tetrazole system via a carbonyl linker, presents interesting challenges and opportunities for synthetic chemists. Academic research is often directed at exploring novel reactions and catalytic systems to manipulate such structures. For instance, the development of nickel-catalyzed cycloadditions involving simple cyclopropyl ketones has opened new pathways to densely functionalized cyclopentane (B165970) products. acs.org

Below is a data table summarizing the properties and roles of the constituent moieties that underscore the compound's significance.

| Moiety | Key Properties | Role in Research & Development | Relevant Research Findings |

| 1H-Tetrazole | - Acidic (pKa similar to carboxylic acids) - High nitrogen content - Planar, aromatic system - Metabolically stable | - Bioisostere of carboxylic acid to improve drug properties. hilarispublisher.com - Ligand in coordination chemistry. mdpi.com - Component of high-energy materials. nih.gov | - Found in numerous approved drugs for hypertension, cancer, and bacterial infections. tandfonline.comresearchgate.net - Derivatives exhibit a wide range of biological activities including antifungal, antiviral, and anti-inflammatory. nih.govresearchgate.net |

| Cyclopropyl | - Three-membered strained ring - Enhanced p-character in C-C bonds - Confers conformational rigidity | - Used to enhance metabolic stability and potency. nih.govhyphadiscovery.com - Acts as a rigid spacer or scaffold. scientificupdate.com - Modulates lipophilicity and other physicochemical properties. iris-biotech.de | - Incorporation into drug candidates often leads to improved pharmacokinetic profiles. researchgate.net - Serves as a versatile substrate in novel cycloaddition reactions for building complex molecules. researchgate.netacs.org |

| Ketone Linker | - Electrophilic carbonyl carbon - Planar geometry | - Versatile synthetic handle for further functionalization. - Can act as a hydrogen bond acceptor in receptor binding. | - Cyclopropyl ketones are key intermediates in synthesizing antiviral and anti-inflammatory drugs. nbinno.com - Can be transformed into a wide variety of other functional groups. |

The following table outlines potential research findings based on studies of analogous structures, illustrating the academic interest in this chemical space.

| Research Area | Potential Finding | Scientific Rationale |

| Anticancer | A derivative, N-benzyl-2-(cyclopropanecarbonyl)-2H-tetrazol-5-amine, shows selective cytotoxicity against a human colon cancer cell line (HCT-116). | Many tetrazole-containing compounds have demonstrated potent anticancer activities. hilarispublisher.com The cyclopropyl group can enhance binding to target proteins. |

| Antiviral | Cyclopropyl(1-(2-hydroxyethyl)-1H-tetrazol-5-yl)methanone inhibits the replication of a specific virus in vitro. | Cyclopropyl ketones are known building blocks for antiviral agents. nbinno.com The tetrazole moiety can improve the drug-like properties of the molecule. |

| Synthetic Methodology | A novel rhodium-catalyzed reaction is developed for the C-H activation of the cyclopropyl ring, allowing for late-stage functionalization. | The development of new synthetic methods for modifying strained rings and heterocyclic systems is a significant area of academic research. |

Strategies for the Construction of the 1H-Tetrazole Ring System

The formation of the 1H-tetrazole ring is a cornerstone of synthesizing this compound. The most prevalent and versatile methods for this transformation are [3+2] cycloaddition reactions and multicomponent reactions.

[3+2] Cycloaddition Reactions of Azides with Nitriles

The [3+2] cycloaddition, or Huisgen cycloaddition, between an azide (B81097) and a nitrile is a powerful and widely employed method for the synthesis of 5-substituted-1H-tetrazoles. mdpi.comacs.orgresearchgate.net This reaction involves the formal addition of a 1,3-dipolar azide species to the carbon-nitrogen triple bond of a nitrile. mdpi.com

The mechanism of the [3+2] cycloaddition between azides and nitriles has been a subject of considerable debate, with computational studies providing significant insights. researchgate.netsemanticscholar.org The reaction can proceed through either a concerted or a stepwise pathway, and the predominant mechanism is influenced by the nature of the reactants and the reaction conditions. researchgate.netresearchgate.netmdpi.com

In the concerted mechanism , the formation of the two new sigma bonds between the azide and the nitrile occurs in a single transition state, without the formation of any intermediate. mdpi.com This pathway is generally favored for reactions involving organic azides and highly activated nitriles. mdpi.com

Conversely, the stepwise mechanism involves the initial nucleophilic attack of the azide on the nitrile carbon, leading to the formation of a linear imidoyl azide intermediate. researchgate.netsemanticscholar.org This intermediate then undergoes cyclization to form the tetrazole ring. researchgate.netsemanticscholar.org Theoretical calculations suggest that for the reaction of azide salts with nitriles, a stepwise pathway involving nitrile activation may be more favorable. researchgate.netmdpi.com

The energy barrier for both pathways is significantly influenced by the electronic properties of the substituents on the nitrile. researchgate.netmdpi.com

The rate of the [3+2] cycloaddition is heavily dependent on the electronic nature of the nitrile substrate. google.com Electron-withdrawing groups attached to the nitrile significantly accelerate the reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile. mdpi.comgoogle.com This facilitates the interaction with the Highest Occupoccupied Molecular Orbital (HOMO) of the azide, thereby reducing the activation energy of the reaction. researchgate.netgoogle.com

For instance, nitriles substituted with sulfonyl or phosphonyl groups exhibit enhanced reactivity towards azides. mdpi.com This principle is crucial for the synthesis of a wide array of 5-substituted tetrazoles, as it allows the reaction to proceed under milder conditions and with a broader substrate scope. google.com

To overcome the often harsh conditions (high temperatures and long reaction times) required for the cycloaddition of unactivated nitriles, various catalytic and stoichiometric approaches have been developed. These methods aim to activate either the nitrile or the azide component, or both.

Lewis acids , such as zinc chloride, aluminum chloride, and various transition metal complexes, are commonly employed to activate the nitrile. sciforum.netnih.gov The Lewis acid coordinates to the nitrogen atom of the nitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide. sciforum.net Cobalt(II) complexes have also been shown to efficiently catalyze this reaction, proceeding through a cobalt(II) diazido intermediate. nih.govresearchgate.net

Brønsted acids can also promote the reaction, although their use can be complicated by the potential for protonation of the azide. sciforum.net Heterogeneous catalysts, such as silica-supported sulfuric acid, have been developed to simplify product purification and catalyst recovery. nih.gov

Stoichiometric additives, such as triethylammonium (B8662869) chloride, can also facilitate the reaction, particularly in microwave-assisted syntheses. sciforum.net

Multicomponent Reactions (MCRs) for Tetrazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. google.commdpi.com For tetrazole synthesis, the Ugi-azide reaction is a prominent example.

The Ugi-azide reaction is a four-component reaction (4-CR) that involves an aldehyde, an amine, an isocyanide, and an azide source (typically trimethylsilyl (B98337) azide or hydrazoic acid). This reaction provides a direct and versatile route to 1,5-disubstituted-1H-tetrazoles.

The mechanism of the Ugi-azide reaction is believed to proceed through the initial formation of an iminium ion from the aldehyde and the amine. The isocyanide then undergoes nucleophilic addition to the iminium ion, forming a nitrilium ion intermediate. Subsequent trapping of this intermediate by the azide anion, followed by an intramolecular 1,5-dipolar cyclization, yields the 1,5-disubstituted tetrazole product.

A key feature of the Ugi-azide reaction is its high regioselectivity, exclusively affording the 1,5-disubstituted regioisomer. This is in contrast to the [3+2] cycloaddition of organic azides with terminal alkynes, which can often lead to mixtures of regioisomers. The predictable regiochemical outcome of the Ugi-azide reaction makes it a highly valuable tool for the synthesis of well-defined tetrazole derivatives.

| Reaction Component | Role in Ugi-Azide Reaction |

| Aldehyde | Provides the carbon atom at the 5-position of the tetrazole ring. |

| Amine | Forms the iminium ion and becomes the substituent at the 1-position of the tetrazole ring. |

| Isocyanide | Undergoes α-addition and provides the exocyclic carbon attached to the 5-position. |

| Azide | Acts as the nucleophile and provides three nitrogen atoms for the tetrazole ring. |

Passerini Three-Component Reactions (P-3CR) in Tetrazole Scaffold Generation

The Passerini three-component reaction (P-3CR) is a powerful tool in combinatorial chemistry for the rapid generation of molecular diversity. beilstein-journals.orgnih.gov A variation of this reaction, the Passerini-tetrazole three-component reaction (PT-3CR), has been developed for the efficient synthesis of tetrazole building blocks. beilstein-journals.org This reaction typically involves an aldehyde or ketone, an isocyanide, and an azide source, such as trimethylsilyl azide (TMSN₃), which is a safer alternative to the highly toxic and explosive hydrazoic acid (HN₃) or sodium azide (NaN₃). nih.gov

The PT-3CR allows for the incorporation of an oxo-tetrazole group and is compatible with a wide range of aliphatic and aromatic aldehydes and isocyanides, leading to moderate to good yields of the corresponding tetrazole products. beilstein-journals.orgnih.gov The reaction conditions are often mild, proceeding at room temperature in solvents like dichloromethane (B109758) (DCM). beilstein-journals.org Furthermore, catalyst- and solvent-free versions of the PT-3CR have been developed, enhancing the sustainability of the process. rsc.orgnih.gov Sonication has also been shown to accelerate the reaction rate and improve yields. nih.govrsc.org

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type | Yield | Reference |

| Aldehyde/Ketone | Isocyanide | TMSN₃ | DCM, rt, 24h | 5-(1-hydroxyalkyl)tetrazoles | Moderate to Good | beilstein-journals.org |

| Aldehyde/Ketone | Isocyanide | TMSN₃ | Methanol:water (1:1), Sonication | 5-(1-hydroxyalkyl)tetrazoles | Good to Excellent | nih.gov |

| Oxaborole | Isocyanide | TMSN₃ | Catalyst- and solvent-free | Benzoxaborol-tetrazoles | 80-98% | rsc.orgnih.gov |

One-Pot and Domino Reaction Sequences for Tetrazole Ring Closure

One-pot and domino reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single synthetic operation without isolating intermediates. mdpi.com Several one-pot methodologies have been developed for the synthesis of complex tetrazole-containing heterocyclic systems.

One such strategy involves an Ugi-azide reaction followed by an intramolecular Heck reaction to produce tetrazolyl-1,2,3,4-tetrahydroisoquinolines. beilstein-journals.org This sequence begins with the four-component Ugi-azide reaction of a 2-bromobenzaldehyde, an amine, trimethylsilyl azide, and an isocyanide to form the tetrazole intermediate. Subsequent palladium-catalyzed intramolecular Heck cyclization affords the final fused heterocyclic product. beilstein-journals.org

Domino reactions have also been employed, such as a four-component domino reaction between 2-(2-bromoethyl)benzaldehyde, an isocyanide, an amine, and an azide to synthesize tetrazolyl-tetrahydroisoquinolines. This process involves an intramolecular replacement of the halide by the iminium nitrogen, followed by an Ugi-azide reaction. researchgate.net These one-pot and domino strategies are often performed under mild conditions and can provide good to excellent yields of structurally diverse tetrazole derivatives. beilstein-journals.orgresearchgate.net

Alternative and Emerging Synthetic Routes to Tetrazoles

A common and effective pathway to tetrazoles involves the formation of a reactive imidoyl azide intermediate, which then undergoes cyclization. researchgate.netnih.gov This intermediate can be generated from various starting materials. For instance, the reaction of cyanogen (B1215507) azide with primary amines in acetonitrile (B52724)/water produces imidoyl azides that cyclize to yield 1-substituted aminotetrazoles. organic-chemistry.org Theoretical studies suggest that even in the reaction of azide salts with nitriles, the mechanism may proceed through an imidoyl azide intermediate following a nitrile activation step, rather than a concerted cycloaddition. nih.govacs.org

Thermolytic methods provide an alternative route to tetrazoles. The thermolysis of geminal diazides has been reported as a novel approach for synthesizing various tetrazole derivatives, avoiding the need to isolate hazardous organic azide intermediates. researchgate.net

Electrochemical methods are emerging as a green and efficient alternative for tetrazole synthesis. rsc.org An electrochemical multicomponent reaction has been developed for the C-H tetrazolation of alkyl arenes and the vicinal azidotetrazolation of alkenes. nih.gov This method utilizes readily available alkanes, acetonitrile, and azidotrimethylsilane (B126382) under metal- and oxidant-free conditions. The reaction is believed to proceed through the electrochemical generation of a benzyl (B1604629) radical, which then forms a nitrilium ion intermediate that reacts with azide to yield the tetrazole product. nih.gov Another electrochemical approach involves the [3+2] cycloaddition of azides with hydrazones. rsc.org

Phase-transfer catalysis (PTC) facilitates reactions between reactants located in different phases (e.g., a water-soluble salt and an organic-soluble substrate). In the context of tetrazole synthesis, PTC has been employed in the [3+2] cycloaddition of sodium azide to organonitriles. The use of a catalytic amount of a trialkylammonium salt as a phase-transfer agent in non-polar media can promote the reaction while minimizing the in-situ generation of hazardous hydrazoic acid. acs.org Choline chloride has also been shown to be an effective and recyclable phase-transfer agent for this transformation. acs.org

Methodologies for the Introduction and Manipulation of the Cyclopropyl Moiety

The introduction of the cyclopropyl group, a strained three-membered ring, can significantly influence the biological activity and physicochemical properties of a molecule. Several methods exist for the synthesis of cyclopropyl ketones, which are key precursors for this compound.

One classical approach is the intramolecular cyclization of γ-halo ketones, such as 5-chloro-2-pentanone, in the presence of a base like sodium hydroxide. orgsyn.org Another established method is the Corey-Chaykovsky cyclopropanation of chalcones (α,β-unsaturated ketones), which allows for the preparation of a wide variety of substituted cyclopropyl ketones. nih.gov

More recent developments include mechanochemical methods for the synthesis and reaction of cyclopropyl ketones. For example, a metal-free, solventless cascade reaction of donor-acceptor cyclopropyl ketones with 1,2-diaminoarenes has been reported for the synthesis of 1,2-disubstituted benzimidazoles, demonstrating the reactivity of the cyclopropyl ketone under mechanochemical activation. acs.org The ring-opening cyclization of alkylidenecyclopropyl ketones with amines provides an efficient route to 2,3,4-trisubstituted pyrroles, showcasing a different mode of reactivity where the cyclopropane ring is opened. organic-chemistry.org

| Method | Starting Material | Reagents | Product | Reference |

| Intramolecular Cyclization | 5-chloro-2-pentanone | Sodium hydroxide | Methyl cyclopropyl ketone | orgsyn.org |

| Corey-Chaykovsky Reaction | 2-Hydroxychalcones | Trimethylsulfoxonium iodide, NaH | (Het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones | nih.gov |

| Mechanochemical Cascade | Donor-acceptor cyclopropyl ketones | 1,2-Diaminoarenes, HFIP | 1,2-Disubstituted benzimidazoles | acs.org |

| Ring-Opening Cyclization | Alkylidenecyclopropyl ketones | Amines, MgSO₄ | 2,3,4-Trisubstituted pyrroles | organic-chemistry.org |

Advanced Synthetic Methodologies for this compound and Related Analogues

Chemical Reactivity and Transformations of Cyclopropyl 1h Tetrazol 5 Yl Methanone

Reactivity of the 1H-Tetrazole Moiety

The 1H-tetrazole ring is a unique heterocyclic system characterized by a high nitrogen content and aromaticity. Its reactivity is diverse, encompassing reactions at the nitrogen atoms and transformations involving the ring itself.

The tetrazole ring contains four nitrogen atoms, and the acidic N-H proton can be readily substituted, leading to N-alkylation and N-acylation products. The regioselectivity of these reactions is a critical aspect, often yielding a mixture of N1 and N2 isomers. The specific isomer formed can be influenced by reaction conditions, the nature of the electrophile, and the substituents on the tetrazole ring.

Recent studies have explored the ambident reactivity of enolizable 5-mercapto-1H-tetrazoles, which, while not identical, provides insights into the potential reactivity of the tetrazole moiety in the target compound. These studies have shown that reactions can lead to both S- and N-insertion products, with the outcome dependent on the substituents and reaction conditions. beilstein-journals.orgnih.gov For instance, the reaction of 1-substituted 5-mercapto-1H-tetrazoles with dimethyl 2-arylcyclopropane-1,1-dicarboxylates can yield both S-H and N-H insertion products, with the initially formed S-H insertion product sometimes isomerizing to the more thermodynamically stable N-H insertion product. beilstein-journals.org

While specific studies on the N-alkylation and N-acylation of Cyclopropyl(1H-tetrazol-5-yl)methanone are not extensively detailed in the provided search results, general synthetic routes to N-substituted tetrazoles are well-established. nih.govorganic-chemistry.org These often involve the cyclization of nitriles with azides. For instance, N-trinitropropyl substituted tetrazole has been prepared via a standard cyclization route from trinitropropylammonium chloride with orthoformate and azide (B81097). nih.gov The synthesis of functionalized tetrazoles as latent active esters for amide bond formation further highlights the versatility of the tetrazole ring in synthetic chemistry. researchgate.net

Table 1: Regioselectivity in N-Alkylation of Substituted Tetrazoles This table is a generalized representation based on known tetrazole chemistry, as specific data for this compound was not available in the search results.

| Electrophile | Reaction Conditions | Major Isomer | Minor Isomer |

| Alkyl Halide | Basic (e.g., NaH, K2CO3) | N2 | N1 |

| Michael Acceptor | Basic catalysis | N2 | N1 |

| Acyl Chloride | Neutral or basic | Mixture | Mixture |

Tetrazoles are known to undergo a variety of photochemical transformations, often initiated by UV irradiation. nih.govgoogle.com A predominant photochemical pathway for many tetrazole derivatives is the extrusion of molecular nitrogen (N₂), leading to the formation of highly reactive intermediates. nih.gov The nature of these intermediates and the final products depends significantly on the substituents attached to the tetrazole ring and the reaction conditions. nih.gov

Upon photolysis, tetrazoles can cleave to form intermediates such as nitrile imines. rsc.orgrsc.org These reactive species can then undergo various subsequent reactions, including cycloadditions or reactions with nucleophiles. For example, photo-induced reactions of diaryltetrazoles with carboxylic acids in aqueous solution have been investigated for applications in protein labeling. rsc.org Visible light-mediated photocatalytic coupling between tetrazoles and carboxylic acids has also been developed, suggesting that the generation of nitrile imine can occur via energy transfer from a photocatalyst. rsc.org

The photolysis of tetrazoles can lead to a diversity of products, including iminoaziridines, carbodiimides, and diaziridinones, depending on the specific tetrazole derivative and the reaction environment (e.g., solution vs. cryogenic matrix). nih.gov For instance, the photolysis of 1-allyl-4-alkyltetrazol-5-thiones has been reported to yield carbodiimides through the extrusion of both molecular nitrogen and sulfur. nih.gov Similarly, photolysis of 1,4-dihydro-1-phenyl-5H-tetrazol-5-ones can produce benzimidazolones in nearly quantitative yields via nitrogen extrusion. nih.gov

While specific photochemical studies on this compound are not detailed, the presence of the acyl group at the 5-position is expected to influence the stability and reactivity of the intermediates formed upon nitrogen extrusion. The cyclopropyl (B3062369) moiety could also participate in subsequent rearrangements.

The tetrazole ring, with its multiple nitrogen atoms, is an excellent ligand for the formation of coordination complexes with a wide range of metal ions. arkat-usa.orgresearchgate.netrsc.org The tetrazole moiety can coordinate to metal centers in several ways, most commonly as a deprotonated tetrazolate anion. arkat-usa.org The coordination can occur through different nitrogen atoms (N1, N2, N3, N4), leading to the formation of diverse structures, including mononuclear complexes and multidimensional coordination polymers. arkat-usa.orgmdpi.com

The ability of tetrazoles to act as ligands has led to their use in the construction of metal-organic frameworks (MOFs) and other coordination compounds with interesting properties and applications in areas such as catalysis and materials science. rsc.org For example, bifunctional tetrazole-carboxylate ligands have been used to synthesize Zn(II) complexes with potential anticancer properties. rsc.orgrsc.org

The coordination of metal ions to the tetrazole ring can be influenced by the presence of other functional groups in the ligand. In the case of this compound, the carbonyl oxygen of the cyclopropyl ketone group could potentially participate in chelation, leading to bidentate coordination with a metal center. The specific coordination mode would depend on the metal ion, the solvent, and the reaction conditions. The synthesis of 3d transition metal complexes with N-cycloalkyl-substituted tetrazoles has been reported, demonstrating the versatility of tetrazole-based ligands in coordination chemistry. rsc.org

Table 2: Coordination Modes of the Tetrazole Ligand

| Coordination Mode | Description | Example Metal Ions |

| Monodentate | Coordination through a single nitrogen atom (commonly N4). | Zn(II), Cu(II), Mn(II) |

| Bidentate Bridging | Bridging two metal centers using two different nitrogen atoms. | Zn(II), Cd(II) |

| Multidentate | Coordination involving more than two nitrogen atoms or other donor atoms. | Various transition metals |

Reactivity of the Cyclopropyl Moiety

The cyclopropyl group is a three-membered carbocyclic ring characterized by significant ring strain. This inherent strain makes the cyclopropane (B1198618) ring susceptible to ring-opening reactions under various conditions. However, functionalization with retention of the three-membered ring is also possible.

The activation of the cyclopropyl group in this compound by the adjacent carbonyl group makes it prone to nucleophilic and electrophilic ring-opening reactions.

Acid-catalyzed ring-opening can occur, for instance, in the presence of a Lewis acid, which activates the carbonyl group and facilitates the cleavage of a C-C bond in the cyclopropane ring. rsc.org This can lead to the formation of γ-substituted products. For example, a catalytic asymmetric ring-opening reaction of cyclopropyl ketones with β-naphthols has been achieved using a chiral N,N'-dioxide/scandium(III) complex. rsc.org Similarly, acid-catalyzed ring-opening of cyclopropyl carbinols with acetonitrile (B52724) has been reported to synthesize amides. researchgate.net

Enzymatic ring-opening represents a greener and often highly selective method for cyclopropane functionalization. While specific enzymatic reactions for this compound are not described, the broader field of biocatalysis has shown that enzymes can mediate the stereoselective assembly and diversification of cyclopropyl ketones. rochester.edu The biosynthesis of natural products containing cyclopropane rings often involves enzymatic steps that proceed through radical or ionic intermediates, leading to ring formation or opening. nih.gov

Metal-catalyzed ring-opening is a powerful tool in organic synthesis. Nickel-catalyzed cross-coupling reactions of cyclopropyl ketones with organozinc reagents have been shown to produce 1,3-difunctionalized, ring-opened products. nih.govnih.govchemrxiv.org These reactions often proceed through the formation of a metalacyclic intermediate. Radical ring-opening reactions of cyclopropylcarbinyl systems can also be initiated by reagents like samarium(II) iodide. ucl.ac.uk Oxidative radical ring-opening/cyclization of cyclopropane derivatives has also been demonstrated using manganese(III) catalysis. nih.gov

Despite the propensity for ring-opening, it is possible to carry out reactions on the cyclopropyl ketone moiety while preserving the three-membered ring. These reactions often target the carbonyl group or the α-protons.

One common reaction is the reduction of the ketone to the corresponding alcohol. The stereoselectivity of hydride reduction of cyclopropyl ketones has been systematically studied, revealing that the stereochemical outcome can be controlled by the substituents on the cyclopropane ring. nih.gov The reduction typically proceeds via the more stable bisected s-cis conformer of the substrate. nih.gov

Other functionalizations can include reactions at the α-carbon, such as enolate formation followed by alkylation or aldol (B89426) condensation, provided that the conditions are carefully controlled to avoid ring-opening. The development of photocatalytic deracemization of cyclopropyl ketones using a chiral Al(salen) complex demonstrates a method for achieving high enantiomeric ratios while retaining the cyclopropane ring. researchgate.net Furthermore, the synthesis of early transition metal cyclopropyl alkyl complexes highlights the stability of the cyclopropyl group when coordinated to a metal center under certain conditions. researchgate.netrsc.org

Reactivity of the Methanone (B1245722) Functional Group

The carbonyl group in this compound is a primary site for chemical transformations, susceptible to attack by nucleophiles and serving as a handle for the synthesis of various derivatives.

The ketone functionality in this compound is expected to undergo nucleophilic addition reactions typical of carbonyl compounds. The electrophilicity of the carbonyl carbon is influenced by the electron-withdrawing nature of the adjacent 1H-tetrazole ring, which can enhance its reactivity towards nucleophiles. Conversely, the cyclopropyl group, with its unique electronic properties, may also modulate the reactivity of the carbonyl group.

Common nucleophilic addition reactions that this compound could undergo include:

Reduction: The carbonyl group can be reduced to a secondary alcohol, forming cyclopropyl(1H-tetrazol-5-YL)methanol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent would depend on the desired selectivity and the presence of other reducible functional groups.

Grignard and Organolithium Reactions: The addition of organometallic reagents, like Grignard reagents (R-MgX) or organolithium reagents (R-Li), would lead to the formation of tertiary alcohols. For instance, reaction with methylmagnesium bromide would yield 1-(cyclopropyl)-1-(1H-tetrazol-5-yl)ethanol.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) in the presence of an acid would result in the formation of a cyanohydrin, 2-cyclopropyl-2-hydroxy-2-(1H-tetrazol-5-yl)acetonitrile.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) would convert the carbonyl group into a carbon-carbon double bond, leading to the formation of a vinyltetrazole derivative. The specific structure of the alkene would depend on the ylide used.

Table 1: Expected Products of Nucleophilic Addition Reactions

| Nucleophile/Reagent | Product |

| Sodium borohydride (NaBH₄) | Cyclopropyl(1H-tetrazol-5-YL)methanol |

| Methylmagnesium bromide (CH₃MgBr) | 1-(Cyclopropyl)-1-(1H-tetrazol-5-yl)ethanol |

| Potassium cyanide/Acid (KCN/H⁺) | 2-Cyclopropyl-2-hydroxy-2-(1H-tetrazol-5-yl)acetonitrile |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 5-(1-Cyclopropylvinyl)-1H-tetrazole |

The methanone group also serves as a key site for condensation reactions, allowing for the synthesis of a wide range of derivatives. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule.

Key condensation and derivatization reactions include:

Imine and Schiff Base Formation: Reaction with primary amines (R-NH₂) under appropriate conditions (often with acid catalysis and removal of water) would yield imines, also known as Schiff bases. For example, reaction with aniline (B41778) would produce N-(cyclopropyl(1H-tetrazol-5-yl)methylene)aniline.

Hydrazone Formation: Condensation with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) would lead to the formation of the corresponding hydrazones. These derivatives are often crystalline solids with sharp melting points, which can be useful for characterization purposes.

Oxime Formation: Reaction with hydroxylamine (B1172632) (H₂NOH) would result in the formation of an oxime, this compound oxime.

Enamine Formation: While less common for ketones compared to aldehydes, reaction with a secondary amine in the presence of an acid catalyst could potentially lead to the formation of an enamine, though this is often an equilibrium process.

These derivatization reactions are not only important for synthesizing new compounds with potentially different biological activities but are also used in analytical chemistry for the detection and characterization of the parent ketone.

Table 2: Potential Condensation and Derivatization Products

| Reagent | Derivative Formed | Product Name |

| Aniline (C₆H₅NH₂) | Imine (Schiff Base) | N-(cyclopropyl(1H-tetrazol-5-yl)methylene)aniline |

| Hydrazine (H₂NNH₂) | Hydrazone | This compound hydrazone |

| Hydroxylamine (H₂NOH) | Oxime | This compound oxime |

Stability and Degradation Pathways

The stability of this compound is a critical factor in its handling, storage, and potential applications. Its degradation can be influenced by environmental factors such as pH and temperature.

The stability of this compound is expected to be pH-dependent.

Acidic Conditions: In strongly acidic solutions, the tetrazole ring, being basic in nature, can be protonated. The carbonyl oxygen is also susceptible to protonation, which would activate the carbonyl group towards nucleophilic attack. Hydrolysis of the ketone is a potential degradation pathway under these conditions, although ketones are generally more stable to hydrolysis than esters or amides. acs.org The stability of the tetrazole ring itself is generally high, but extreme acidic conditions and elevated temperatures could potentially lead to ring-opening or other degradative reactions. nih.gov

Neutral Conditions: Under neutral pH, the compound is expected to be relatively stable at ambient temperature.

Temperature is another critical factor. Increased temperatures will accelerate the rates of potential degradation reactions across all pH ranges. For long-term storage, it is advisable to keep the compound in a cool, dry, and neutral environment.

The thermal stability of tetrazole-containing compounds is of significant interest, particularly as many are investigated for their energetic properties. researchgate.net The thermal decomposition of this compound can be studied using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would be expected to show a stable mass up to a certain temperature, followed by one or more mass loss steps corresponding to the decomposition of the molecule. The onset temperature of decomposition would provide an indication of its thermal stability.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC curve for this compound would likely show an endothermic peak corresponding to its melting point, followed by one or more exothermic peaks indicating decomposition. The energy released during decomposition can be quantified from the area of the exothermic peaks. Many tetrazole derivatives are known to undergo energetic decomposition. researchgate.netbohrium.com

The decomposition pathway is likely to be complex. The tetrazole ring is known to decompose with the extrusion of nitrogen gas (N₂), which is a thermodynamically very stable molecule. nih.gov The initial steps of decomposition could involve the cleavage of the bonds within the tetrazole ring or the bonds connecting the substituent groups. The presence of the cyclopropyl group may also influence the decomposition mechanism and the resulting products. researchgate.net

Table 3: Expected Thermal Analysis Data Points

| Analytical Technique | Expected Observation | Information Gained |

| Thermogravimetric Analysis (TGA) | Onset temperature of mass loss | Thermal stability threshold |

| Mass loss percentage | Stoichiometry of decomposition | |

| Differential Scanning Calorimetry (DSC) | Endothermic peak | Melting point |

| Exothermic peak(s) | Decomposition temperature(s) and energy release |

Without experimental data, the exact decomposition temperatures and energy release for this compound can only be estimated by comparison with structurally similar compounds.

Structure Activity Relationship Sar and Molecular Design Principles Non Clinical Context

Impact of the Tetrazole Moiety on Molecular Interactions

The tetrazole ring is a key pharmacophore that profoundly influences the molecule's interaction capabilities. Its unique electronic and structural characteristics allow it to engage in a variety of non-covalent interactions critical for molecular recognition.

Tetrazole as a Carboxylic Acid Bioisostere and Cis-Amide Mimic: Mechanistic Insights into Binding and Interaction Profiles

The 5-substituted 1H-tetrazole ring is a well-established bioisostere for the carboxylic acid group, a substitution strategy frequently employed in medicinal chemistry to enhance a molecule's physicochemical properties. vu.edu.auresearchgate.net This bioisosteric relationship is founded on several key similarities in their properties, which allow the tetrazole to mimic the carboxylic acid's role in molecular interactions. nih.govrug.nl

The acidity of the tetrazole proton is comparable to that of a carboxylic acid, with pKa values typically in the range of 4.5-4.9 for tetrazoles, versus 4.2-4.4 for carboxylic acids. rug.nl This similarity ensures that, at physiological pH, the tetrazole ring exists predominantly in its anionic (tetrazolate) form, much like a carboxylate. The delocalized negative charge across the aromatic tetrazole ring is crucial for forming strong electrostatic interactions and hydrogen bonds with biological targets. rug.nl The spatial arrangement of the nitrogen atoms' lone pairs in the tetrazole ring mimics that of the oxygen atoms in a carboxylic acid, allowing for similar receptor-ligand interactions. researchgate.net Furthermore, tetrazolate anions are generally more lipophilic than their carboxylate counterparts, which can improve membrane permeability. rug.nl

Beyond its role as a carboxylic acid mimic, the 1,5-disubstituted tetrazole moiety can also function as an effective bioisostere for the cis-amide bond. nih.govresearchgate.net This is particularly valuable in peptidomimetics, as most amide bonds in peptides exist in a trans conformation. The tetrazole ring can lock the geometry in a cis-like arrangement, which can be crucial for binding to specific biological targets. cnr.it

| Property | Carboxylic Acid | 1H-Tetrazole | Cis-Amide |

|---|---|---|---|

| Acidity (pKa) | ~4.2 - 4.4 | ~4.5 - 4.9 rug.nl | N/A (Non-acidic) |

| Charge at pH 7.4 | Predominantly anionic (carboxylate) | Predominantly anionic (tetrazolate) rug.nl | Neutral |

| Key Interactions | Ionic bonds, Hydrogen bonds nih.gov | Ionic bonds, Hydrogen bonds, Metal chelation rug.nlnih.gov | Hydrogen bonds |

| Mimicry | N/A | Carboxylic Acid, Cis-Amide nih.govresearchgate.net | N/A |

Hydrogen Bonding Network Formation by Tetrazoles in Molecular Recognition

The nitrogen-rich tetrazole ring possesses a unique capacity for forming extensive hydrogen bond networks, a critical factor in molecular recognition. nih.gov With four nitrogen atoms, the ring offers multiple hydrogen bond acceptor sites. rug.nl The acidic N-H proton also serves as a potent hydrogen bond donor. This dual donor-acceptor capability allows the tetrazole moiety to participate in complex and stable intermolecular interactions with biological targets. nih.gov

Modeling studies have suggested that deprotonated tetrazoles can form stronger hydrogen bonds than corresponding carboxylate groups. researchgate.net The hydrogen bond environments around tetrazole and tetrazolate groups are very similar to those of carboxylic acids and carboxylates, though they tend to extend further (by approximately 1.2 Å) from the core of the molecule. nih.gov This extended reach may require flexibility in the protein binding site to accommodate the tetrazole and form strong hydrogen bonds. nih.gov The ability to engage multiple proton donors and acceptors simultaneously often makes these interactions a predominant force in the binding of tetrazole-containing molecules to their targets. nih.gov

π-π Stacking Interactions in Supramolecular Assemblies

The aromatic nature of the tetrazole ring enables it to participate in π-π stacking interactions. These non-covalent interactions, while weaker than hydrogen bonds, are significant forces in stabilizing supramolecular structures and protein-ligand complexes. nih.govnih.gov In supramolecular assemblies, π-π stacking can occur between tetrazole rings of adjacent molecules or between a tetrazole ring and another aromatic system. researchgate.net

Influence of the Cyclopropyl (B3062369) Moiety on Molecular Conformation and Potency

The cyclopropyl group, while seemingly simple, is a powerful design element in medicinal chemistry. Its rigid, three-membered ring structure imparts significant conformational and electronic effects that can enhance molecular potency. iris-biotech.de

Role of Conformational Restriction and Pre-organization in Binding

One of the primary roles of the cyclopropyl moiety is to introduce conformational rigidity into a molecule. iris-biotech.deresearchgate.net By restricting the rotation of adjacent chemical bonds, the cyclopropyl ring reduces the number of accessible conformations the molecule can adopt in solution. This "pre-organization" means the molecule spends more time in a conformation that is favorable for binding to its target.

This conformational restriction has a significant thermodynamic benefit. The binding of a flexible molecule to a receptor involves a loss of conformational entropy, which is energetically unfavorable. By pre-organizing the ligand in a bioactive conformation, the entropic penalty upon binding is reduced, leading to a more favorable free energy of binding and, consequently, higher affinity and potency. iris-biotech.denih.govacs.org The cyclopropane (B1198618) ring can also be used to fix the configuration of adjacent groups, which is particularly useful in studying structure-activity relationships. iris-biotech.de

Steric and Electronic Effects of the Cyclopropyl Group on Adjacent Functional Groups

The cyclopropyl group exerts notable steric and electronic effects on its neighboring functional groups. Sterically, the rigid ring structure creates a defined spatial arrangement that can influence how the molecule fits into a binding pocket. The increased steric strain adjacent to a cyclopropane ring can alter the conformational preferences of nearby substituents. researchgate.net

| Effect Type | Description | Impact on Molecular Properties |

|---|---|---|

| Conformational | Introduces rigidity and restricts bond rotation. iris-biotech.deresearchgate.net | Reduces entropic penalty of binding, pre-organizes molecule in bioactive conformation, increases binding affinity. nih.govacs.org |

| Steric | Creates a defined three-dimensional shape and can induce strain in adjacent groups. researchgate.net | Influences fit into binding pockets, can alter conformational preferences of neighboring substituents. researchgate.net |

| Electronic | C-C bonds have enhanced π-character; acts as a π-electron donor. researchgate.netnih.govstackexchange.com | Can stabilize adjacent positive charges, modulates reactivity and electronic nature of adjacent functional groups. wikipedia.org |

Contribution of the Methanone (B1245722) Linkage to Molecular Flexibility and Interaction Geometry

The methanone (-C=O-) linkage in Cyclopropyl(1H-tetrazol-5-yl)methanone serves as a critical determinant of the molecule's three-dimensional conformation and its ability to engage in various intermolecular interactions. This ketone group introduces a degree of rigidity due to the sp² hybridization of the carbonyl carbon, yet it also allows for rotational freedom around the single bonds connecting it to the cyclopropyl and tetrazolyl rings. This balance between rigidity and flexibility is paramount for the molecule's interaction geometry with biological targets or other molecules.

The planar nature of the carbonyl group influences the relative orientation of the bulky cyclopropyl and tetrazolyl substituents. Computational studies on similar ketone-containing molecules have shown that the energetic barriers to rotation around the adjacent single bonds can be significant, leading to preferred conformations that optimize steric and electronic interactions. The oxygen atom of the methanone group, with its lone pairs of electrons, is a potent hydrogen bond acceptor, a property that is fundamental in many molecular recognition events. nih.gov Furthermore, the dipole moment of the carbonyl group can contribute to electrostatic interactions, further guiding the orientation of the molecule within a binding site.

Rational Design Principles for Structural Modification and SAR Exploration

The rational design of new chemical entities based on the this compound scaffold necessitates a systematic exploration of its structure-activity relationships. This involves the strategic modification of its constituent parts to probe the impact of these changes on the molecule's properties.

The cyclopropyl and tetrazolyl rings of this compound offer multiple avenues for strategic derivatization to modulate its physicochemical and biological properties.

Cyclopropyl Ring Modifications:

The cyclopropyl group is often employed in medicinal chemistry as a bioisosteric replacement for other functionalities, such as gem-dimethyl groups or alkenes, due to its ability to confer metabolic stability and conformational rigidity. scientificupdate.comnih.gov Modifications to this ring can be designed to explore the impact of sterics, electronics, and lipophilicity. For instance, the introduction of substituents on the cyclopropyl ring can alter its interaction with binding pockets. A systematic SAR study might involve the synthesis of analogues with small alkyl groups, halogens, or polar functionalities at various positions on the cyclopropane ring. The stereochemistry of these substituents would also be a critical factor to investigate, as different stereoisomers can exhibit markedly different biological activities.

| Modification | Rationale | Potential Impact |

| Introduction of methyl groups | To probe steric tolerance in a binding site | Increased potency or steric hindrance |

| Halogenation (e.g., F, Cl) | To alter electronic properties and lipophilicity | Modified binding affinity and metabolic stability |

| Addition of hydroxyl or amino groups | To introduce hydrogen bonding capabilities | Improved solubility and potential for new interactions |

Tetrazolyl Ring Modifications:

The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering a similar acidic proton (on the N-H) and a delocalized negative charge upon deprotonation. researchgate.net Its four nitrogen atoms also provide multiple points for hydrogen bonding. nih.gov Derivatization of the tetrazole ring can be achieved by substitution at the nitrogen atoms (N1 or N2 positions) or by modifying the carbon at the 5-position (though in this scaffold, it is attached to the methanone). N-alkylation or N-arylation can significantly impact the molecule's lipophilicity, solubility, and metabolic stability. The choice of substituent can also influence the acidity of the remaining N-H proton, which can be crucial for certain biological interactions.

| Modification | Rationale | Potential Impact |

| N1- or N2-alkylation/arylation | To modulate lipophilicity and block potential metabolic sites | Altered pharmacokinetic properties and binding modes |

| Introduction of electron-withdrawing groups on an N-aryl substituent | To increase the acidity of the tetrazole N-H | Enhanced hydrogen bonding potential |

| Bioisosteric replacement of the tetrazole ring | To explore alternative acidic functional groups | Modified acidity, lipophilicity, and patentability |

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial and library synthesis approaches are invaluable. These methods allow for the rapid generation of a large number of analogues for high-throughput screening and SAR elucidation.

Multicomponent reactions (MCRs), such as the Ugi or Passerini reactions, are particularly well-suited for the synthesis of diverse tetrazole-containing libraries. nih.govacs.orgnih.govbeilstein-archives.orgresearchgate.net For example, an Ugi-azide reaction could be employed to construct the tetrazole ring in a one-pot fashion from a variety of aldehydes, amines, isocyanides, and an azide (B81097) source. By systematically varying these building blocks, a large and diverse library of this compound analogues with different substituents on both the cyclopropyl and tetrazolyl moieties could be generated.

Another approach involves the parallel synthesis of arrays of compounds where a common core intermediate is derivatized in a systematic manner. For instance, a pre-formed cyclopropyl-tetrazole core could be acylated with a library of different carboxylic acids to explore a range of methanone analogues. Conversely, a common cyclopropyl methanone precursor could be reacted with various reagents to form a library of different heterocyclic rings in place of the tetrazole.

These library synthesis strategies, combined with computational modeling and in vitro screening, provide a powerful platform for the systematic investigation of the structure-activity relationships of this compound and the rational design of new molecules with desired properties.

Advanced Spectroscopic and Analytical Characterization Techniques for Cyclopropyl 1h Tetrazol 5 Yl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of Cyclopropyl(1H-tetrazol-5-yl)methanone in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

¹H and ¹³C NMR for Structural Elucidation and Purity Assessment

¹H NMR (Proton NMR) spectroscopy is instrumental in identifying the types and number of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the cyclopropyl (B3062369) ring and the N-H proton of the tetrazole ring. The cyclopropyl protons typically appear as complex multiplets in the upfield region of the spectrum due to their unique chemical environment and spin-spin coupling. The N-H proton of the tetrazole ring is expected to be observed as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange. The integration of these signals provides a quantitative measure of the protons in each environment, confirming the stoichiometry of the molecule. Purity can be assessed by the absence of signals from impurities.

¹³C NMR (Carbon-13 NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. Key resonances would include the carbonyl carbon of the methanone (B1245722) group, which is typically observed in the downfield region (around 170-180 ppm). The carbon atom of the tetrazole ring attached to the carbonyl group would also have a characteristic chemical shift. The carbons of the cyclopropyl ring will appear in the upfield region of the spectrum. The number of signals in the ¹³C NMR spectrum confirms the number of chemically non-equivalent carbon atoms, which is a crucial checkpoint for structural verification.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~175 |

| Tetrazole C5 | - | ~155 |

| Cyclopropyl CH | Multiplet | ~15-25 |

| Cyclopropyl CH₂ | Multiplet | ~10-20 |

| Tetrazole NH | Broad Singlet | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Regiochemistry and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the protons within the cyclopropyl ring, helping to decipher their complex splitting patterns.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. This allows for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (like the carbonyl and tetrazole C5 carbons) and for confirming the connection between the cyclopropyl ring, the carbonyl group, and the tetrazole ring. For instance, a correlation between the cyclopropyl protons and the carbonyl carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment provides information about the spatial proximity of protons. While less critical for a relatively rigid molecule like this, it can help confirm through-space interactions and provide insights into the preferred conformation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands. A strong absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration. The N-H stretching vibration of the tetrazole ring would likely appear as a broad band in the region of 3000-3400 cm⁻¹. The C-H stretching vibrations of the cyclopropyl ring would be observed just above 3000 cm⁻¹. The characteristic vibrations of the tetrazole ring (C=N and N=N stretching) would be found in the fingerprint region (below 1600 cm⁻¹).

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (stretch, tetrazole) | 3000-3400 | Medium, Broad |

| C-H (stretch, cyclopropyl) | >3000 | Medium |

| C=O (stretch, ketone) | 1680-1700 | Strong |

| C=N, N=N (ring stretch, tetrazole) | 1400-1600 | Medium-Weak |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation patterns.

MS (Mass Spectrometry) : In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules such as N₂ from the tetrazole ring, or cleavage of the cyclopropyl ring.

HRMS (High-Resolution Mass Spectrometry) : HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the molecular formula and is often used as a final confirmation of a successful synthesis.

Thermal Analysis (DSC, TGA) for Understanding Thermal Behavior and Stability (non-explosive context)

Thermal analysis techniques are used to characterize the material's response to changes in temperature.

DSC (Differential Scanning Calorimetry) : DSC measures the heat flow into or out of a sample as a function of temperature. For this compound, DSC can be used to determine its melting point, which is a key indicator of purity. It can also reveal other thermal events such as phase transitions or decomposition.

TGA (Thermogravimetric Analysis) : TGA measures the change in mass of a sample as it is heated. This analysis provides information about the thermal stability of the compound. The temperature at which mass loss begins indicates the onset of decomposition. The TGA curve can show a single or multiple decomposition steps, providing insight into the decomposition pathway in a non-explosive context.

By combining the data from these advanced spectroscopic and analytical techniques, a complete and unambiguous characterization of this compound can be achieved, providing a solid foundation for any further investigation into its chemical or biological properties.

Potential Applications of Cyclopropyl 1h Tetrazol 5 Yl Methanone in Chemical Research

The chemical compound Cyclopropyl(1H-tetrazol-5-YL)methanone, which incorporates a strained cyclopropyl (B3062369) ring and a nitrogen-rich tetrazole heterocycle, presents a unique structural combination. This arrangement offers significant potential for applications in various fields of chemical research, extending beyond direct pharmacological uses. Its utility as a versatile building block, a precursor for chemical probes, a ligand in coordination chemistry, and a starting material for diverse heterocyclic systems is an area of growing interest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.